2-Amino-6-bromothiazolo[5,4-b]pyridine
Overview
Description
2-Amino-6-bromothiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both amino and bromine substituents on the thiazolo[5,4-b]pyridine scaffold allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One-Pot Synthesis: One common method for synthesizing 2-amino-6-bromothiazolo[5,4-b]pyridine involves the reaction of 5-bromo-2-chloropyridine-3-amine with potassium thiocyanate.
Multi-Step Synthesis: Another approach involves the multi-step synthesis starting from 3-amino-5-bromo-2-fluoropyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-amino-6-bromothiazolo[5,4-b]pyridine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-bromothiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing new drugs, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Biological Studies: The compound is used in studies investigating its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Chemical Biology: It is employed in chemical biology for the development of probes and inhibitors to study various biological pathways.
Industrial Applications: The compound is also used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-bromothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Similar in structure but lacks the amino and bromine substituents, which limits its versatility in chemical modifications.
Thiazolo[5,4-d]pyrimidine: Another related compound with a different ring fusion pattern, offering distinct biological activities.
Uniqueness
2-Amino-6-bromothiazolo[5,4-b]pyridine stands out due to its unique combination of substituents, which allows for a broader range of chemical modifications and biological activities. Its ability to undergo various substitution reactions makes it a valuable intermediate in the synthesis of diverse bioactive molecules .
Properties
IUPAC Name |
6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQLBSAXHYDIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659713 | |
Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160791-13-8 | |
Record name | 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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